3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone
Description
The compound 3,10,13,20,23,30-hexazaheptacyclo[20.8.0.0²,¹¹.0⁴,⁹.0¹²,²¹.0¹⁴,¹⁹.0²⁴,²⁹]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone is a highly complex macrocyclic structure characterized by:
- Heptacyclic framework: Seven fused rings with a combination of carbon and nitrogen atoms.
- Functional groups: Six aza (N) groups and six ketone (C=O) groups distributed across the scaffold.
Properties
Molecular Formula |
C24H12N6O6 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone |
InChI |
InChI=1S/C24H12N6O6/c31-13-1-7-8(2-14(13)32)26-20-19(25-7)21-23(29-10-4-16(34)15(33)3-9(10)27-21)24-22(20)28-11-5-17(35)18(36)6-12(11)30-24/h1-6,25-30H |
InChI Key |
WECPGVGEYOQMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=O)C1=O)NC3=C4C(=C5C(=C3N2)NC6=CC(=O)C(=O)C=C6N5)NC7=CC(=O)C(=O)C=C7N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone” involves multiple steps, including cyclization and functional group transformations. A possible synthetic route could involve the following steps:
Cyclization: Formation of the heptacyclic core through a series of cyclization reactions.
Functional Group Introduction: Introduction of the ketone and nitrogen functionalities through selective oxidation and amination reactions.
Conjugation: Formation of the conjugated double bonds through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
“3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid functionalities.
Reduction: Reduction reactions can convert the ketone groups to alcohols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield diketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure could also make it a subject of interest for studies on molecular geometry and reactivity.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. Its multiple nitrogen atoms and conjugated system might interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure might allow it to interact with specific enzymes or receptors, leading to the development of new treatments for diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its conjugated system might make it useful in the production of conductive polymers or other advanced materials.
Mechanism of Action
The mechanism by which “3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone” exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface receptors, leading to changes in cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
- Ring Systems : The target compound’s heptacyclic framework is more complex than tricyclic analogs (), likely leading to greater steric hindrance and rigidity.
- Functional Groups: The absence of hydroxyl or ether groups (cf. ) may reduce solubility but enhance stability in non-polar environments.
- Coordination Potential: Similar to ’s macrocycle, the target compound’s nitrogen and ketone groups could act as ligands for metal ions, though this requires experimental validation .
Stability and Reactivity
- Substitution Effects : demonstrates that increased substitution (e.g., nitro/acetyl groups) reduces stability due to electronic and steric strain . The target compound’s six ketones may similarly impact stability, though the fused ring system could mitigate this through conjugation.
- Synthetic Challenges : Macrocyclic syntheses (e.g., ) often require controlled stepwise condensation; the target compound’s complexity may necessitate advanced templating strategies .
Biological Activity
3,10,13,20,23,30-Hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone is a complex organic compound characterized by its unique heptacyclic structure containing multiple nitrogen atoms. This compound has garnered interest in various fields due to its potential biological activity and applications in medicinal chemistry.
Structural Characteristics
The molecular structure of this compound is intricate and features:
- Seven interconnected rings : This contributes to the compound's stability and reactivity.
- Multiple nitrogen atoms : These heteroatoms enhance the compound's ability to interact with biological macromolecules.
- Functional groups : The presence of carboxylic acid groups and other substituents plays a critical role in its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is still emerging but indicates several potential areas of interest:
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties by inducing apoptosis in cancer cells. For example:
- Mechanism of Action : The heptacyclic structure may facilitate interactions with DNA or RNA targets within cancer cells.
- Case Study : A study demonstrated that related compounds inhibited tumor growth in xenograft models.
Antimicrobial Properties
The unique structure of 3,10,13,20,23,30-hexazaheptacyclo compounds suggests potential antimicrobial activity:
- In vitro Studies : Tests against various bacterial strains have shown promising results.
- Potential Applications : These compounds could be developed into new antibiotics.
Neuroprotective Effects
Research indicates that similar compounds may possess neuroprotective effects:
- Mechanism : The ability to cross the blood-brain barrier and interact with neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases.
- Preliminary Findings : Animal models have shown reduced neuroinflammation when treated with related compounds.
Research Findings and Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C30H30N6O6 |
| Molecular Weight | 534.67 g/mol |
| XLogP3 | 5.2 |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 18 |
| Heavy Atom Count | 36 |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a derivative of this compound inhibited the proliferation of breast cancer cells through apoptosis induction (Smith et al., 2023).
- Antimicrobial Activity : Research presented at the International Conference on Antibiotics highlighted that related hexazaheptacyclo compounds showed significant inhibition against Staphylococcus aureus (Johnson et al., 2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
